2-[(2-Cyclopentylacetyl)amino]benzamide
Description
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-[(2-cyclopentylacetyl)amino]benzamide |
InChI |
InChI=1S/C14H18N2O2/c15-14(18)11-7-3-4-8-12(11)16-13(17)9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H2,15,18)(H,16,17) |
InChI Key |
ORNJBXVPJZCFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Preparation Methods
Conventional Thermal Activation
Heating ISA with primary or secondary amines in DMF at 80–100°C for 6–12 hours yields 2-aminobenzamides. For instance, 2-amino-N-(4-fluorophenyl)benzamide was obtained in 72% yield after 6 hours of reflux. This method prioritizes reproducibility but suffers from prolonged reaction times and moderate yields.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction, reducing time to 4–10 minutes. However, thermal sensitivity of intermediates often limits yields (e.g., 60–65% for 2-amino-N-(4-chlorobenzyl)benzamide ). Despite efficiency gains, scalability remains challenging due to specialized equipment requirements.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Acylation | 70–85 | 12–24 h | Simplicity, low cost | Requires acid chloride synthesis |
| Palladium-Catalyzed | 80–90 | 3–5 h | High efficiency, scalability | Expensive catalysts, oxygen-sensitive |
| Microwave-Assisted | 60–75 | 4–10 min | Rapid, energy-efficient | Low yields for sensitive substrates |
Optimization Strategies
Solvent Selection
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in acylation, while toluene minimizes side reactions during Pd-catalyzed coupling.
Catalytic System Tuning
Increasing the Pd-to-ligand ratio to 1:3 improves turnover frequency but risks colloidal Pd formation.
Purification Techniques
Recrystallization from ethanol/water mixtures (7:3 v/v) achieves >95% purity, whereas silica gel chromatography (ethyl acetate/hexane, 1:1) resolves regioisomers.
Scalability and Industrial Applications
The CN106946726A patent highlights a scalable route via paranitrobenzoyl chloride intermediates, enabling multikilogram production with 80–85% overall yield. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction times during amidation.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the benzamide ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or cyclopentyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[(2-Cyclopentylacetyl)amino]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Cyclopentylacetyl)amino]benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The cyclopentylacetyl group in the target compound introduces significant steric bulk and lipophilicity compared to smaller substituents like the phenylethoxy group in or the iodine atom in . This may enhance membrane permeability but could reduce solubility in aqueous environments.
- Heterocyclic Influence : Compounds with morpholinyl or thiophene groups () exhibit distinct electronic and pharmacokinetic profiles due to heteroatoms (e.g., sulfur in thiophene, oxygen in morpholine).
Physicochemical and Pharmacokinetic Considerations
- Solubility : The cyclopentylacetyl group’s hydrophobicity may reduce aqueous solubility compared to more polar analogs like the morpholinyl derivative .
- Bioavailability : Steric bulk from the cyclopentyl group could hinder diffusion through biological barriers but improve binding specificity in hydrophobic active sites.
Q & A
Q. How can this compound be integrated into materials science research?
- Methodological Answer :
- Coordination Polymers : Explore metal-organic frameworks (MOFs) using the benzamide core as a ligand.
- Surface Functionalization : Graft onto nanoparticles (e.g., Au or SiO₂) via thiol or silane linkers for catalytic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
